molecular formula C14H14N4O B7771206 6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one

6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one

Cat. No.: B7771206
M. Wt: 254.29 g/mol
InChI Key: PDBMAISMFGGOFJ-MSNJMMSUSA-N
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Description

The compound with the identifier “6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one” is a chemical entity with a unique structure and properties It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry

Preparation Methods

The preparation of the compound with the identifier “6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one” involves several synthetic routes and reaction conditions. One common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds that can be applied in different industrial fields such as food or pharmaceuticals. The inclusion complexes are formed by incorporating the host molecule into the non-polar cavity of cyclodextrins . This method improves the physical, chemical, and biological characteristics of the compound, including solubility and stability.

Chemical Reactions Analysis

The compound with the identifier “6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including combination, decomposition, single-replacement, double-replacement, and combustion reactions . Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, in combination reactions, the compound may react with elements such as sodium or chlorine to form new compounds. In decomposition reactions, the compound may break down into simpler substances when exposed to heat, light, or electricity. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

The compound with the identifier “6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one” has numerous scientific research applications. It is used in chemistry for the synthesis of new materials and in biology for studying molecular interactions. In medicine, it is applied in the development of pharmaceuticals and therapeutic agents. The compound is also used in the food industry to improve the solubility and stability of food products . Its versatility makes it a valuable tool in various scientific and industrial fields.

Mechanism of Action

The mechanism of action of the compound with the identifier “6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activation of plasminogen by binding to distinct sites on the molecule . This inhibition prevents the conversion of plasminogen to plasmin, thereby reducing fibrinolysis and bleeding. The compound’s mechanism of action is similar to that of other antifibrinolytic agents, but it may have unique properties that enhance its effectiveness.

Comparison with Similar Compounds

The compound with the identifier “6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one” can be compared with other similar compounds based on its structure and properties. Similar compounds may include other antifibrinolytic agents such as aminocaproic acid . While these compounds share similar mechanisms of action, the compound with the identifier “this compound” may have unique features that make it more potent or effective in certain applications. The comparison of 2-D and 3-D neighboring relationships can help identify structurally similar molecules with unique biological annotations.

Properties

IUPAC Name

6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-11-10-13(19)17-14(16-11)18-15-9-5-8-12-6-3-2-4-7-12/h2-10H,1H3,(H2,16,17,18,19)/b8-5+,15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBMAISMFGGOFJ-MSNJMMSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)NN=CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)N/N=C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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